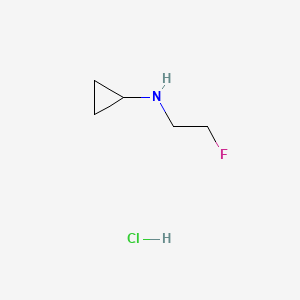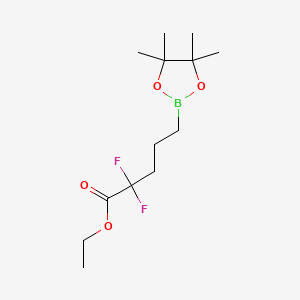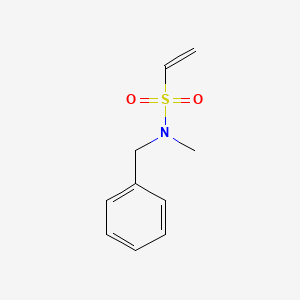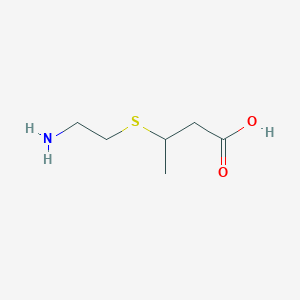
3-amino-1,1,1-trifluoro-2-(4-methylcyclohexyl)propan-2-olhydrochloride,Mixtureofdiastereomers
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-amino-1,1,1-trifluoro-2-(4-methylcyclohexyl)propan-2-ol hydrochloride, mixture of diastereomers, is a fluorinated organic compound. It is characterized by the presence of an amino group, a trifluoromethyl group, and a cyclohexyl ring. The compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1,1,1-trifluoro-2-(4-methylcyclohexyl)propan-2-ol hydrochloride typically involves the reaction of 3-fluoropropanal with ammonia to form the intermediate 3-amino-1,1,1-trifluoropropan-2-ol . This intermediate is then reacted with 4-methylcyclohexyl bromide under basic conditions to yield the desired product . The reaction is usually carried out in an organic solvent such as methanol or DMSO, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-amino-1,1,1-trifluoro-2-(4-methylcyclohexyl)propan-2-ol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro compounds, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
3-amino-1,1,1-trifluoro-2-(4-methylcyclohexyl)propan-2-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-amino-1,1,1-trifluoro-2-(4-methylcyclohexyl)propan-2-ol hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more easily. The amino group can form hydrogen bonds with target proteins, influencing their activity and function. The cyclohexyl ring provides structural stability and contributes to the compound’s overall bioactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-amino-1,1,1-trifluoropropan-2-ol: This compound lacks the cyclohexyl ring and has different chemical properties.
3-amino-1,1,1-trifluoro-2-methylpropan-2-ol: This compound has a methyl group instead of a cyclohexyl ring, resulting in different reactivity and applications.
Uniqueness
3-amino-1,1,1-trifluoro-2-(4-methylcyclohexyl)propan-2-ol hydrochloride is unique due to the presence of the cyclohexyl ring, which imparts specific steric and electronic effects. These effects influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C10H19ClF3NO |
|---|---|
Molekulargewicht |
261.71 g/mol |
IUPAC-Name |
3-amino-1,1,1-trifluoro-2-(4-methylcyclohexyl)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C10H18F3NO.ClH/c1-7-2-4-8(5-3-7)9(15,6-14)10(11,12)13;/h7-8,15H,2-6,14H2,1H3;1H |
InChI-Schlüssel |
MZCCEAMGPUWICY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(CC1)C(CN)(C(F)(F)F)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



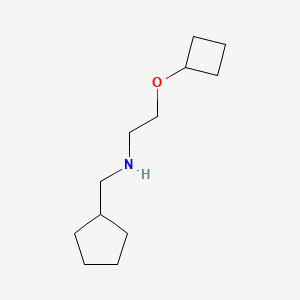
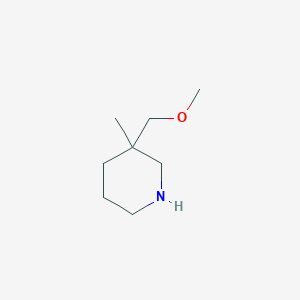
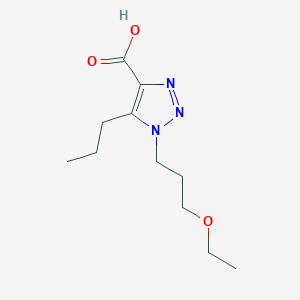
![5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-4-sulfonamido]benzoic acid](/img/structure/B13566397.png)


![5-Oxa-8-azaspiro[3.5]nonane-8-carboxamide](/img/structure/B13566409.png)
![Spiro[2.5]octan-5-yl 4-methylbenzene-1-sulfonate](/img/structure/B13566415.png)

